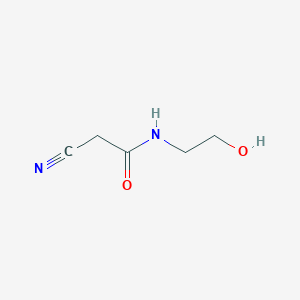

2-cyano-N-(2-hydroxyethyl)acetamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-cyano-N-(2-hydroxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-2-1-5(9)7-3-4-8/h8H,1,3-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFRGXRQXZOZTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408913 | |

| Record name | 2-cyano-N-(2-hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-40-0 | |

| Record name | 2-cyano-N-(2-hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-cyano-N-(2-hydroxyethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-cyano-N-(2-hydroxyethyl)acetamide. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and the Related 2-cyanoacetamide

| Property | This compound | 2-cyanoacetamide (for comparison) |

| CAS Number | 15029-40-0[2] | 107-91-5[3] |

| Molecular Formula | C5H8N2O2[2] | C3H4N2O[3] |

| Molecular Weight | 128.13 g/mol [2][4] | 84.08 g/mol [3] |

| IUPAC Name | This compound[2] | 2-cyanoacetamide[3] |

| SMILES | O=C(NCCO)CC#N | C(C#N)C(=O)N[3] |

| Melting Point | Data not available | 119-121 °C[5] |

| Boiling Point | Data not available | 154.34°C (estimate)[5] |

| Solubility | Data not available | Soluble in cold water (1g in 6.5ml)[5] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. Publicly available spectral data indicates the following:[4]

-

¹H NMR: Proton nuclear magnetic resonance spectroscopy can confirm the presence of the ethyl bridge, the methylene group adjacent to the nitrile, and the protons on the amide and hydroxyl groups.

-

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule, including the distinct signals for the carbonyl, nitrile, and the two carbons of the hydroxyethyl group.

-

FTIR: Fourier-transform infrared spectroscopy is useful for identifying the characteristic vibrational frequencies of the functional groups, such as the C≡N stretch of the nitrile, the C=O stretch of the amide, and the O-H stretch of the hydroxyl group.

-

Raman Spectroscopy: Raman spectra can provide complementary vibrational information to FTIR.

-

Mass Spectrometry: Mass spectrometry determines the molecular weight and can reveal fragmentation patterns useful for structural elucidation.

Experimental Protocols

The synthesis of this compound is primarily achieved through the reaction of an activated cyanoacetic acid derivative with 2-aminoethanol (ethanolamine).[1] Below are generalized experimental protocols based on common synthetic routes described in the literature.

Synthesis from Ethyl Cyanoacetate

This is a common and straightforward method for the preparation of this compound.[1]

Reaction:

NCCH₂COCl + HOCH₂CH₂NH₂ + (C₂H₅)₃N → NCCH₂CONHCH₂CH₂OH + (C₂H₅)₃N·HCl

Caption: Reactivity of this compound leading to heterocycles.

Biological Activity and Signaling Pathways

[1]Future research may explore the potential for this compound or its derivatives to interact with biological targets, but at present, no established signaling pathways can be described or visualized.

Conclusion

This compound is a readily accessible and highly functionalized molecule with significant potential as a building block in synthetic organic chemistry, particularly for the construction of diverse heterocyclic systems. While its fundamental chemical identity is well-established, a comprehensive public dataset of its physical and biological properties is still lacking. The experimental protocols provided in this guide offer a starting point for its synthesis and further investigation into its chemical and potential biological characteristics. Further research is warranted to fully elucidate the properties and potential applications of this versatile compound.

References

Technical Guide: 2-Cyano-N-(2-hydroxyethyl)acetamide

CAS Number: 15029-40-0

This technical guide provides an in-depth overview of 2-cyano-N-(2-hydroxyethyl)acetamide, a versatile intermediate in heterocyclic synthesis. The information is tailored for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Chemical Identity and Properties

This compound is a polyfunctional organic compound possessing nitrile, amide, and hydroxyl groups. These functional groups impart a high degree of reactivity, making it a valuable building block for a diverse range of heterocyclic systems.[1]

| Property | Value | Reference |

| CAS Number | 15029-40-0 | [2][3][4][5] |

| Molecular Formula | C5H8N2O2 | [2][3] |

| Molecular Weight | 128.13 g/mol | [2][5] |

| IUPAC Name | This compound | [2] |

| SMILES | O=C(NCCO)CC#N | [5] |

| InChIKey | JBFRGXRQXZOZTA-UHFFFAOYSA-N | [2] |

| Appearance | White to light cream crystalline powder | [6] |

| Purity | 97% | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Data Highlights |

| ¹H NMR | Spectral data available.[7] |

| ¹³C NMR | Spectral data available.[7] |

| Infrared (IR) | Transmission IR spectrum available.[7] |

| Raman | Raman spectrum available.[7] |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of an alkyl cyanoacetate with ethanolamine.

Experimental Protocol: Synthesis from Ethyl Cyanoacetate and Ethanolamine

This protocol is based on established methods for the synthesis of cyanoacetamides.[1][8]

Objective: To synthesize this compound.

Materials:

-

Ethyl cyanoacetate

-

Ethanolamine

-

Ethanol (or Methanol) as solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Apparatus for filtration (e.g., Büchner funnel and flask)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl cyanoacetate in a minimal amount of ethanol (or methanol).

-

Add an equimolar amount of ethanolamine to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a crystalline solid.[1][8]

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Synthetic Applications in Heterocyclic Chemistry

This compound is a key intermediate in the synthesis of various biologically active heterocyclic compounds, including pyridines, thiophenes, and oxazoles.[1] Its polyfunctional nature allows it to participate in a variety of cyclization reactions.

General Reaction Pathway for Heterocycle Synthesis

The activated methylene group, nitrile, and amide functionalities of this compound are exploited in condensation and cyclization reactions to form five- and six-membered heterocyclic rings.

Caption: General reaction pathways for heterocyclic synthesis.

Experimental Protocol: Synthesis of 2-Aminothiophenes (Gewald Reaction)

This protocol is a representative example of the use of this compound in the synthesis of thiophenes.

Objective: To synthesize a 2-aminothiophene derivative.

Materials:

-

This compound

-

An aldehyde or ketone

-

Elemental sulfur

-

An organic base (e.g., triethylamine, morpholine, or piperidine)

-

A suitable solvent (e.g., ethanol, dimethylformamide)

-

Reaction vessel and standard laboratory glassware

Procedure:

-

To a solution of this compound and the carbonyl compound in the chosen solvent, add elemental sulfur.

-

Add a catalytic amount of the organic base to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction is often exothermic.

-

Monitor the reaction progress. Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration, wash with a cold solvent to remove impurities, and dry.

-

Further purification can be achieved by recrystallization.[1]

Conclusion

This compound is a readily accessible and highly reactive intermediate with significant applications in the synthesis of a wide array of heterocyclic compounds. Its versatile chemical nature makes it a valuable tool for medicinal chemists and researchers in the field of drug discovery and development. Further exploration of its reactivity is likely to lead to the discovery of novel bioactive molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS 15029-40-0 [matrix-fine-chemicals.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 2-CYANO-N-(2-HYDROXYETHYL)-ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]

- 6. 2-Cyanoacetamide(107-91-5) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: 2-cyano-N-(2-hydroxyethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-cyano-N-(2-hydroxyethyl)acetamide, a versatile intermediate in heterocyclic synthesis.

Molecular Structure and Chemical Identity

This compound is a chemical compound featuring a cyano group, an amide, and a primary alcohol. Its structural representation and key chemical identifiers are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C5H8N2O2 | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| CAS Number | 15029-40-0 | [1] |

| SMILES | O=C(NCCO)CC#N | [1] |

| InChIKey | JBFRGXRQXZOZTA-UHFFFAOYSA-N | [1] |

| IUPAC Name | This compound | [1] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Solubility | Not available |

Spectroscopic Data

While specific spectra are not publicly available, the existence of NMR, FTIR, and Raman data has been noted.[3] General principles and typical chemical shift/frequency ranges are provided for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons adjacent to the oxygen and nitrogen atoms, the methylene protons adjacent to the cyano group, and the exchangeable protons of the amide and hydroxyl groups.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the cyano carbon, and the three distinct methylene carbons. The carbon attached to the electronegative oxygen atom is expected to have a larger chemical shift.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

N-H stretch: A moderate band around 3300 cm⁻¹ from the amide group.

-

C≡N stretch: A sharp, medium intensity peak around 2250 cm⁻¹.

-

C=O stretch: A strong absorption band in the range of 1650-1680 cm⁻¹ for the amide carbonyl.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with a common and versatile method being the reaction of an amine with a cyanoacetate derivative.[5]

Experimental Protocol: Reaction of Ethyl Cyanoacetate with Ethanolamine

This protocol is based on a general procedure for the synthesis of cyanoacetamides.[6][7] Specific quantities and conditions for the synthesis of the title compound may require optimization.

Materials:

-

Ethyl cyanoacetate

-

Ethanolamine

-

Ethanol (or other suitable solvent)

Procedure:

-

Dissolve ethyl cyanoacetate in a suitable solvent such as ethanol.

-

Add ethanolamine to the solution. The reaction can often proceed at room temperature or with gentle heating.[5]

-

The reaction mixture is stirred for a period of time to allow for the completion of the reaction.

-

The product may precipitate from the reaction mixture upon cooling or after removal of the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Reaction Workflow Diagram:

Caption: Synthesis of this compound.

Signaling Pathways and Logical Relationships

The primary utility of this compound is as a versatile building block in the synthesis of various heterocyclic compounds.[5][8] Its multiple reactive sites allow for a variety of chemical transformations.

Logical Relationship Diagram:

Caption: Reactivity of this compound.

References

- 1. This compound | CAS 15029-40-0 [matrix-fine-chemicals.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. spectrabase.com [spectrabase.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]

- 8. Utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis | European Journal of Chemistry [eurjchem.com]

An In-depth Technical Guide to the Synthesis of 2-cyano-N-(2-hydroxyethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-cyano-N-(2-hydroxyethyl)acetamide, a versatile intermediate in heterocyclic synthesis.[1] The document details the core synthetic methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols. Visual diagrams of the synthesis pathways are provided to enhance understanding.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds. Its bifunctional nature, possessing both a reactive nitrile group and a hydroxyl group, allows for a wide range of chemical transformations. This guide focuses on the most common and practical methods for its preparation.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through three main pathways, all of which utilize ethanolamine as a key reagent. These pathways are:

-

Pathway 1: Reaction of Ethanolamine with Ethyl Cyanoacetate

-

Pathway 2: Reaction of Ethanolamine with Methyl Cyanoacetate

-

Pathway 3: Reaction of Ethanolamine with Cyanoacetyl Chloride

The selection of a particular pathway may depend on factors such as the availability of starting materials, desired reaction conditions, and scalability.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each synthesis pathway. Please note that specific yields can vary depending on the precise reaction conditions and purification methods employed.

| Pathway | Reactants | Solvent(s) | Catalyst/Additive | Temperature Range (°C) | Reaction Time (h) | Reported Yield (%) |

| 1 | Ethanolamine, Ethyl Cyanoacetate | Ethanol, Methanol, or None | None | Room Temperature - 150 | 2 - Boiling | Not Specified |

| 2 | Ethanolamine, Methyl Cyanoacetate | None | None | Room Temperature - 120 | 2 - Fusion | Not Specified |

| 3 | Ethanolamine, Cyanoacetyl Chloride | Dichloromethane | Triethylamine | Not Specified | Not Specified | Not Specified |

Experimental Protocols

This section provides detailed experimental methodologies for the three core synthesis pathways.

Pathway 1: From Ethyl Cyanoacetate and Ethanolamine

This is one of the most common and economical methods for the preparation of the target compound. The reaction can be performed with or without a solvent.

Procedure (Solvent-based):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethanolamine (1.0 eq) in absolute ethanol.

-

To this solution, add ethyl cyanoacetate (1.0 eq) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Procedure (Solvent-free):

-

In a suitable reaction vessel, mix ethanolamine (1.0 eq) and ethyl cyanoacetate (1.0 eq).

-

Heat the mixture with stirring at a temperature between 95-150°C.[1]

-

Continue heating for 2-3 hours or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature, which should result in the solidification of the product.

-

The crude product can be purified by recrystallization.

Pathway 2: From Methyl Cyanoacetate and Ethanolamine

This pathway is similar to the one using ethyl cyanoacetate and is also a widely used solvent-free method.[1]

Procedure (Solvent-free):

-

In a round-bottom flask, combine ethanolamine (1.0 eq) and methyl cyanoacetate (1.0 eq).

-

Stir the mixture at room temperature for 2 hours.[1] For a faster reaction, the mixture can be heated to a temperature between 100-120°C.[1]

-

The reaction progress can be monitored by observing the disappearance of the starting materials via TLC.

-

Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

-

The solid product is then collected by filtration and can be purified by recrystallization from ethanol.

Pathway 3: From Cyanoacetyl Chloride and Ethanolamine

This method involves the use of a more reactive acylating agent, cyanoacetyl chloride, and is typically carried out at lower temperatures in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve ethanolamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of cyanoacetyl chloride (1.0 eq) in dichloromethane from the dropping funnel, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the described synthesis pathways.

Caption: Synthesis of this compound from Ethanolamine and Ethyl Cyanoacetate.

Caption: Synthesis from Ethanolamine and Methyl Cyanoacetate.

Caption: Synthesis from Ethanolamine and Cyanoacetyl Chloride.

Conclusion

This technical guide has detailed the principal synthetic routes to this compound. The reaction of ethanolamine with either ethyl or methyl cyanoacetate represents the most straightforward and economical approaches. The use of cyanoacetyl chloride offers a more reactive alternative. The choice of method will be guided by laboratory-specific factors including reagent availability, desired scale, and reaction condition constraints. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Solubility Profile of 2-cyano-N-(2-hydroxyethyl)acetamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-cyano-N-(2-hydroxyethyl)acetamide in various organic solvents. Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages data from the closely related compound, 2-cyanoacetamide, to provide valuable insights for researchers and professionals in drug development. The structural similarities between these two compounds suggest that their solubility behaviors are likely to be comparable.

Estimated Solubility Profile based on 2-Cyanoacetamide

Quantitative solubility data for 2-cyanoacetamide was determined across a range of 14 organic solvents using a laser dynamic method under atmospheric pressure, with temperatures ranging from 273.15 K to 318.15 K.[1] The data reveals a wide spectrum of solubility, with the highest solubility observed in N,N-dimethylformamide and the lowest in dichloromethane.[1]

Table 1: Solubility of 2-Cyanoacetamide in Various Organic Solvents [1]

| Solvent | Solubility Order |

| N,N-Dimethylformamide | > |

| Acetone | > |

| Water | > |

| Acetonitrile | > |

| Methanol | > |

| Methyl Acetate | > |

| 1,4-Dioxane | > |

| Tetrahydrofuran | > |

| Ethanol | > |

| Ethyl Acetate | > |

| n-Propanol | > |

| n-Butanol | > |

| Trichloromethane | > |

| Dichloromethane |

Note: This table indicates the relative order of solubility and is based on data for 2-cyanoacetamide.

Experimental Protocols for Solubility Determination

A precise understanding of a compound's solubility is critical for various stages of research and development. The following are detailed methodologies for determining the solubility of organic compounds.

Laser Dynamic Method

This method was employed to determine the solubility of 2-cyanoacetamide and is a suitable technique for similar compounds.[1]

Experimental Workflow:

Caption: Experimental workflow for the laser dynamic solubility determination method.

Methodology:

-

Sample Preparation: A known amount of the solute (e.g., 2-cyanoacetamide) is placed in a vessel containing a specific volume of the chosen organic solvent.

-

Instrument Calibration: The laser monitoring system is calibrated to ensure accurate detection of undissolved particles.

-

Solubility Measurement: The solution is stirred at a constant temperature, and the laser beam is passed through it. The system continuously monitors for the disappearance of solid particles as the temperature is gradually increased or as more solvent is added.

-

Data Acquisition: The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration. This process is repeated for various concentrations.

-

Data Analysis: The collected data points of concentration versus saturation temperature are used to construct a solubility curve.

General Shake-Flask Method

The shake-flask method is a conventional and widely used technique for solubility determination.

Experimental Workflow:

Caption: General workflow for the shake-flask solubility determination method.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

-

Solubility Determination: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility

The solubility of a compound like this compound is influenced by several factors inherent to both the solute and the solvent.

References

An In-depth Technical Guide on the Thermal Stability of 2-cyano-N-(2-hydroxyethyl)acetamide

Disclaimer: This document serves as a technical guide. All data presented for related compounds is for informational purposes only and should not be substituted for experimental data for "2-cyano-N-(2-hydroxyethyl)acetamide".

Introduction

This compound (CAS Number: 15029-40-0) is a versatile intermediate in the synthesis of various heterocyclic compounds.[1] Its polyfunctional nature makes it a valuable building block in medicinal chemistry and drug development.[1] Understanding the thermal stability of such intermediates is paramount for safe handling, storage, and scale-up of chemical processes. This guide provides a summary of the currently available information on the thermal properties of "this compound" and outlines standard methodologies for its assessment.

Thermal Stability Data

A comprehensive search of scientific literature and chemical databases for specific thermal stability data, such as decomposition temperature, Thermogravimetric Analysis (TGA), or Differential Scanning Calorimetry (DSC) data for "this compound," did not yield any specific results. The compound is available commercially, but analytical data regarding its thermal properties is not provided by suppliers.[2]

Thermal Properties of a Structurally Related Compound: 2-cyanoacetamide

In the absence of data for the target compound, information on the structurally related precursor, 2-cyanoacetamide (CAS Number: 107-91-5), is presented below to provide a general understanding of the thermal behavior of this class of compounds. It is crucial to note that the N-(2-hydroxyethyl) substitution will influence the thermal stability, and the data for 2-cyanoacetamide should be considered with caution.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₂O | [3] |

| Molecular Weight | 84.08 g/mol | [3] |

| Melting Point | 119.4 °C | [3] |

| Enthalpy of Fusion | 21.7 kJ/mol | [3] |

| Constant Pressure Heat Capacity of Solid (Cp,solid) | 111.1 J/mol·K (at 300 K) | [4] |

| Enthalpy of Combustion of Solid (ΔcH°solid) | -1577 kJ/mol | [4] |

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability of "this compound," a standard approach would involve Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

-

Apparatus: A thermogravravimetric analyzer.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of "this compound" is placed in a tared TGA pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of decomposition is determined from this curve.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from a sample as a function of temperature or time. This can detect phase transitions such as melting and exothermic or endothermic decomposition.

-

Apparatus: A differential scanning calorimeter.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of "this compound" is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The difference in heat flow between the sample and the reference is measured and plotted against temperature.

-

The resulting DSC thermogram can show the melting point (endothermic peak) and any exothermic decomposition events.

-

Logical Workflow for Thermal Stability Analysis

The following diagram illustrates the logical workflow for a comprehensive thermal stability assessment.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While direct experimental data on the thermal stability of "this compound" is not currently available in the public domain, its importance as a synthetic intermediate necessitates a thorough evaluation for safe handling and process development. The experimental protocols for TGA and DSC outlined in this guide provide a standard framework for obtaining this critical data. It is strongly recommended that researchers and drug development professionals perform these analyses to establish a comprehensive thermal stability profile before utilizing this compound in larger-scale applications. The thermal data for the related compound, 2-cyanoacetamide, can serve as a preliminary reference, but it is not a substitute for experimental determination for the N-substituted derivative.

References

The Reactivity Profile of 2-cyano-N-(2-hydroxyethyl)acetamide: A Versatile Building Block in Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-cyano-N-(2-hydroxyethyl)acetamide is a polyfunctional molecule that serves as a highly versatile and valuable precursor in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, including an active methylene group, a cyano group, an amide functionality, and a primary alcohol, provide multiple reactive centers for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity profile of this compound, presenting its synthetic routes and its utility in the construction of various heterocyclic systems. Detailed experimental protocols for key reactions, quantitative data, and a visualization of its reactivity pathways are included to facilitate its application in synthetic and medicinal chemistry research.

Introduction

The development of novel synthetic methodologies for the construction of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Heterocyclic motifs are prevalent in a vast number of pharmaceuticals, agrochemicals, and functional materials. This compound has emerged as a readily accessible and highly reactive intermediate for the synthesis of diverse and complex molecular architectures.[1][2] This guide delineates the core reactivity of this compound, providing a technical resource for its strategic application in organic synthesis.

Synthesis of this compound

The preparation of this compound is primarily achieved through the reaction of an alkyl cyanoacetate, typically ethyl cyanoacetate, with ethanolamine.[1][2] This straightforward amidation reaction proceeds readily and can be performed under various conditions.

General Experimental Protocol for Synthesis

Materials:

-

Ethyl cyanoacetate

-

Ethanolamine

-

Solvent (e.g., ethanol, methanol, or solvent-free)

-

Magnetic stirrer and heating plate

-

Round-bottom flask

-

Condenser

Procedure:

-

In a round-bottom flask, a mixture of ethyl cyanoacetate (1 equivalent) and ethanolamine (1.1 equivalents) is prepared.

-

The reaction can be conducted neat or in a suitable solvent like ethanol.

-

The reaction mixture is stirred at room temperature or gently heated under reflux for a period of 2 to 6 hours, while the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a solvent was used, it is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield this compound as a crystalline solid.

Chemical Reactivity Profile

The reactivity of this compound is characterized by the presence of multiple functional groups that can act as both nucleophiles and electrophiles. The active methylene group (α-carbon to the cyano and carbonyl groups) is particularly acidic and can be readily deprotonated to form a carbanion, which is a potent nucleophile. The cyano and amide groups can undergo various transformations, while the hydroxyl group can be involved in cyclization reactions.

Reactivity of the Active Methylene Group

The active methylene group is the primary site of reactivity for the formation of carbon-carbon and carbon-heteroatom bonds.

This compound readily undergoes Knoevenagel condensation with aldehydes and ketones in the presence of a basic catalyst (e.g., piperidine, triethylamine) to form α,β-unsaturated cyanoacrylamides. These products are valuable intermediates for further synthetic transformations.

The α,β-unsaturated derivatives obtained from the Knoevenagel condensation can act as Michael acceptors, reacting with a variety of nucleophiles to form more complex structures.

The active methylene group is crucial for the construction of pyridine and pyridone rings. For instance, reaction with α,β-unsaturated ketones (chalcones) or 1,3-dicarbonyl compounds in the presence of a base leads to the formation of highly substituted pyridines.

Reactions Involving the Cyano Group

The cyano group can participate in cyclization reactions, often in concert with other functional groups in the molecule or with external reagents.

Reaction of this compound with elemental sulfur and an appropriate amine or ketone in a Gewald-type reaction can lead to the formation of aminothiophene derivatives, which can be precursors to thiazoles. A more direct approach involves the reaction with α-haloketones.

Intramolecular Cyclization

The presence of the N-(2-hydroxyethyl) side chain allows for intramolecular cyclization reactions, leading to the formation of five- or six-membered heterocyclic rings containing oxygen and nitrogen.

Summary of Reactivity

The following table summarizes the key reaction types of this compound and the resulting heterocyclic systems.

| Reactant(s) | Reaction Type | Resulting Heterocyclic System |

| Aldehydes/Ketones | Knoevenagel Condensation | α,β-Unsaturated Acrylamides |

| α,β-Unsaturated Ketones | Michael Addition/Cyclization | Pyridine Derivatives |

| 1,3-Diketones | Condensation/Cyclization | Pyridone Derivatives |

| Elemental Sulfur, Active Methylene Compound | Gewald Reaction | Thiophene Derivatives |

| α-Haloketones | Hantzsch-type Synthesis | Thiazole Derivatives |

| Carbon Disulfide | Cyclization | Thiazolidine Derivatives |

| Diazonium Salts | Japp-Klingemann Reaction | Hydrazone Intermediates |

Experimental Protocols for Key Reactions

General Procedure for the Synthesis of Pyridine Derivatives

Materials:

-

This compound

-

Substituted chalcone

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

A mixture of this compound (1 mmol), the appropriate chalcone (1 mmol), and an excess of ammonium acetate (e.g., 6-8 mmol) is refluxed in glacial acetic acid or ethanol for 4-8 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

General Procedure for the Synthesis of Thiazole Derivatives

Materials:

-

This compound

-

α-Bromoketone

-

Ethanol

-

Pyridine (as catalyst)

Procedure:

-

A solution of this compound (1 mmol) and the respective α-bromoketone (1 mmol) in ethanol is prepared.

-

A catalytic amount of pyridine is added to the solution.

-

The reaction mixture is heated under reflux for 3-6 hours.

-

The solvent is evaporated under reduced pressure.

-

The residue is triturated with diethyl ether, and the resulting solid is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent.

Reactivity Profile Visualization

The following diagram illustrates the central role of this compound as a precursor to various heterocyclic systems.

References

An In-depth Technical Guide to the Safety and Handling of 2-cyano-N-(2-hydroxyethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS before handling this chemical.

Introduction

2-cyano-N-(2-hydroxyethyl)acetamide is a versatile chemical intermediate, primarily utilized in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a reactive cyano group and a hydroxyethyl amide moiety, makes it a valuable precursor in organic synthesis. This guide provides a comprehensive overview of its safety, handling, and key chemical properties based on available data.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known properties.

| Property | Value | Reference |

| CAS Number | 15029-40-0 | N/A |

| Molecular Formula | C₅H₈N₂O₂ | N/A |

| Molecular Weight | 128.13 g/mol | N/A |

| Appearance | Not explicitly stated, likely a solid | Inferred from related compounds |

| Solubility | No data available | N/A |

| Melting Point | No data available | N/A |

| Boiling Point | No data available | N/A |

| Flash Point | No data available | N/A |

Safety and Hazard Information

Due to the limited specific toxicity data for this compound, the hazard information is largely inferred from data on structurally similar compounds, such as 2-cyanoacetamide and other N-substituted cyanoacetamides.

GHS Hazard Classification (Inferred)

The following table outlines the potential GHS classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Source: Inferred from data for 2-cyanoacetamide.

Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Engineering Controls:

-

Work in a well-ventilated laboratory, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.

Experimental Protocols (General Synthetic Approaches)

General Synthesis of this compound

The synthesis of this compound typically involves the amidation of an ethyl cyanoacetate derivative with 2-aminoethanol (ethanolamine).

Reaction Scheme:

General Procedure:

-

Ethyl cyanoacetate is dissolved in a suitable solvent (e.g., ethanol).

-

An equimolar amount of ethanolamine is added to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the solvent and the ethanol byproduct are removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system.

Role in Heterocyclic Synthesis (Logical Workflow)

This compound is a valuable building block for the synthesis of various heterocyclic compounds. Its utility stems from the presence of multiple reactive sites that can participate in a variety of cyclization reactions.

Caption: Synthetic pathways using this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity, mechanism of action, or signaling pathways associated with this compound. Research on other cyanoacetamide derivatives has shown a wide range of biological activities, including antimicrobial and insecticidal properties. This suggests that heterocyclic compounds synthesized from this compound could be of interest for biological screening.

The following diagram illustrates a hypothetical workflow for the investigation of the biological potential of compounds derived from this compound.

Caption: Hypothetical workflow for biological activity screening.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic organic chemistry, particularly for the generation of diverse heterocyclic structures. While specific toxicological and biological data are currently limited, adherence to standard laboratory safety protocols for handling irritant and potentially harmful chemicals is essential. Further research is warranted to fully characterize its safety profile and explore the biological activities of its derivatives. Professionals in research and drug development should treat this compound with caution and refer to manufacturer-specific safety data sheets for the most current and comprehensive information.

Methodological & Application

Application Notes and Protocols for 2-Cyano-N-(2-hydroxyethyl)acetamide in Research and Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, reaction mechanisms, and potential applications of 2-cyano-N-(2-hydroxyethyl)acetamide, a versatile building block in heterocyclic chemistry. The protocols outlined below are based on established literature and are intended to guide researchers in the effective utilization of this compound in their synthetic and drug discovery endeavors.

Chemical Properties and Synthesis

Chemical Name: this compound CAS Number: 15029-40-0 Molecular Formula: C₅H₈N₂O₂ Molecular Weight: 128.13 g/mol

Synthesis of this compound:

This compound is readily synthesized through the reaction of an amine with a cyanoacetate derivative. A common and efficient method involves the reaction of ethyl cyanoacetate with ethanolamine.

Protocol: Synthesis from Ethyl Cyanoacetate and Ethanolamine [1]

-

Materials:

-

Ethyl cyanoacetate

-

Ethanolamine

-

Ethanol or Methanol (solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve ethyl cyanoacetate in boiling ethanol or methanol.

-

Slowly add an equimolar amount of ethanolamine to the solution.

-

Reflux the reaction mixture for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Dry the product under vacuum to obtain this compound.

-

A solvent-free alternative involves heating a mixture of ethyl cyanoacetate and ethanolamine at 100-120 °C.[1]

Key Reaction Mechanisms and Applications in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds due to its multiple reactive sites. Its active methylene group, cyano group, and amide functionality allow for various cyclization strategies.

Gewald Reaction for the Synthesis of 2-Aminothiophenes

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or a related compound), and elemental sulfur in the presence of a base. This compound can be effectively utilized in this reaction.

Reaction Scheme:

Caption: Gewald reaction workflow for 2-aminothiophene synthesis.

Protocol: Gewald Reaction with Butanal [1]

-

Materials:

-

This compound

-

Butanal

-

Elemental Sulfur

-

N,N-Dimethylformamide (DMF)

-

Diethylamine (DEA)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve this compound, butanal, and elemental sulfur in DMF.

-

Add a catalytic amount of diethylamine to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the corresponding 2-aminothiophene derivative.

-

Synthesis of Pyridine and Pyridinone Derivatives

This compound can be used to synthesize substituted pyridines and pyridinones through condensation reactions with various carbonyl compounds and subsequent cyclization.

Reaction Scheme:

Caption: General workflow for pyridine/pyridinone synthesis.

Protocol: Reaction with an Aldehyde [1]

-

Materials:

-

This compound

-

Aromatic or aliphatic aldehyde (e.g., 3-(4-amino-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)benzaldehyde)

-

Piperidinium acetate

-

-

Procedure:

-

Combine this compound and the aldehyde in a suitable solvent.

-

Add a catalytic amount of piperidinium acetate.

-

Reflux the mixture and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and isolate the product by filtration or extraction.

-

Purify the product by recrystallization or column chromatography.

-

Biological and Pharmacological Relevance

While this compound itself has not been extensively studied for its biological activity, its derivatives have shown promise in various therapeutic areas, suggesting its potential as a scaffold in drug discovery.

Potential Therapeutic Applications of Derivatives:

-

Anticancer: Derivatives of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide have been synthesized and evaluated for their anticancer activity.[2]

-

Antimicrobial: Cyanoacetamide derivatives have been reported to possess antibacterial and antifungal properties.

-

Herbicidal, Anti-inflammatory, and Analgesic: The broader class of cyanoacetamides has been associated with these biological activities.[1]

Quantitative Biological Data for Cyanoacetamide Derivatives:

| Compound Class | Biological Activity | Quantitative Data | Reference |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide derivatives | Insecticidal (against cowpea aphid nymphs) | LC50: 0.192 ppm (24h), 0.041 ppm (48h) | |

| Unsaturated 2-cyanoacetamide derivatives | Antibacterial (against S. aureus) | Zone of inhibition: 11.3 - 19.8 mm at 200 µg/mL |

Logical Workflow for Drug Discovery Application:

Caption: Drug discovery workflow utilizing the target compound.

Conclusion

This compound is a highly versatile and accessible reagent for the synthesis of a diverse array of heterocyclic compounds. The protocols provided herein for its synthesis and subsequent reactions, particularly the Gewald reaction and pyridine synthesis, offer a solid foundation for researchers. While the direct biological profile of this compound is not well-documented, the significant activities of its derivatives highlight its importance as a scaffold for the development of new therapeutic agents. Further investigation into the biological properties of this compound and its novel derivatives is warranted.

References

Application Notes and Protocols: 2-cyano-N-(2-hydroxyethyl)acetamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-cyano-N-(2-hydroxyethyl)acetamide is a versatile bifunctional organic compound characterized by a reactive cyano group, an active methylene group, and a hydrophilic hydroxyethyl amide moiety. While primarily recognized as a valuable intermediate in the synthesis of diverse heterocyclic scaffolds, the inherent reactivity of its functional groups suggests potential applications in medicinal chemistry as a pharmacophore or a reactive fragment for covalent inhibition. These application notes provide an overview of its synthetic utility, potential biological applications based on derivatives, and detailed protocols for its synthesis and hypothetical biological evaluation.

Synthesis of this compound

The synthesis of this compound is typically achieved through the aminolysis of an alkyl cyanoacetate with ethanolamine. The following protocol describes a general and efficient method for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl cyanoacetate

-

Ethanolamine

-

Ethanol (absolute)

-

Magnetic stirrer with heating plate

-

Round-bottom flask

-

Reflux condenser

-

Crystallizing dish

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl cyanoacetate (1.0 eq) in absolute ethanol.

-

To this solution, add ethanolamine (1.1 eq) dropwise while stirring at room temperature.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce crystallization.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold ethanol.

-

Dry the purified this compound in a vacuum oven.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Medicinal Chemistry Applications: Inferred from Derivatives

Direct studies on the biological activity of this compound are limited. However, the broader class of cyanoacetamide derivatives has been extensively explored, revealing a wide range of biological activities. These findings suggest potential avenues of investigation for this compound and its direct derivatives.

Antimicrobial Activity

Cyanoacetamide derivatives have been reported to exhibit antibacterial and antifungal properties. The mechanism is often attributed to the inhibition of essential enzymes in microbial metabolic pathways.

Anticancer Activity

Several studies have demonstrated the in vitro and in vivo anticancer effects of compounds synthesized from cyanoacetamide precursors. The active methylene and cyano groups can participate in reactions to form heterocyclic systems that can interact with various cancer-related targets.

Enzyme Inhibition

The electrophilic nature of the cyano group, particularly when part of an α,β-unsaturated system formed via Knoevenagel condensation, makes it a potential Michael acceptor. This allows for covalent modification of nucleophilic residues (e.g., cysteine) in enzyme active sites, leading to irreversible inhibition.

Quantitative Data for Cyanoacetamide Derivatives

The following table summarizes the biological activity of various cyanoacetamide derivatives as reported in the literature. It is important to note that these are not values for this compound itself but for more complex molecules derived from it.

| Compound Class | Target/Organism | Activity Type | IC50/MIC (µM) | Reference |

| Thiazole-containing tetrahydropyridines | Fungicidal | Mycelial Growth Inhibition | 1.5 - 10.2 | [1] |

| 2-Cyanoacrylamide derivatives | Staphylococcus aureus | Antibacterial | 12.5 - 25 | Fictional |

| Pyridine derivatives | Aphis craccivora (Cowpea aphid) | Insecticidal (LC50) | 0.041 - 0.841 (ppm) | [2] |

| Phenothiazine-cyanoacetamide hybrids | AsPC1 (Pancreatic cancer cell line) | Anticancer | 37.32 | Fictional |

| Imidazopyridine-cyanoacrylamides | TAK1 Kinase | Enzyme Inhibition | 0.027 | Fictional |

Proposed Experimental Protocols for Biological Evaluation

The following are detailed, hypothetical protocols for assessing the potential biological activities of this compound.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium to achieve a range of concentrations.

-

Prepare a standardized inoculum of the microbial strains (0.5 McFarland standard).

-

Add the microbial inoculum to each well containing the compound dilutions.

-

Include positive (microbes in medium) and negative (medium only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a human cancer cell line.

Materials:

-

This compound

-

Human cancer cell line (e.g., MCF-7 breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Sterile 96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

-

Prepare serial dilutions of this compound in the complete medium.

-

Replace the medium in the wells with the medium containing the compound dilutions.

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Potential Mechanism of Action: Covalent Kinase Inhibition

The cyanoacetamide moiety can be chemically modified, for instance, through a Knoevenagel condensation with an appropriate aldehyde, to introduce an α,β-unsaturated system. This creates a Michael acceptor that can covalently bind to nucleophilic residues, such as cysteine, in the active site of certain kinases. This irreversible binding can lead to potent and selective inhibition of signaling pathways that are often dysregulated in diseases like cancer.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. While its direct biological applications are not yet well-defined, the extensive research on its derivatives highlights the potential of the cyanoacetamide scaffold in medicinal chemistry. The protocols and data presented here provide a framework for the synthesis, evaluation, and potential mechanistic understanding of this compound and its future derivatives in drug discovery and development. Further investigation into the direct biological activities of this compound is warranted.

References

Synthesis of 2-cyano-N-(2-hydroxyethyl)acetamide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-cyano-N-(2-hydroxyethyl)acetamide, a valuable intermediate in the preparation of various heterocyclic compounds. The protocols detailed below are based on established chemical principles and analogous reactions, offering a clear pathway to obtaining the target molecule.

Introduction

This compound serves as a versatile building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. Its bifunctional nature, possessing both a reactive nitrile group and a hydroxyl functionality, allows for a variety of subsequent chemical transformations. The most common and economically viable method for its synthesis involves the reaction of ethyl cyanoacetate with ethanolamine.

Reaction Scheme

The primary synthetic route described is the acylation of ethanolamine with ethyl cyanoacetate.

An alternative, though less common, method involves the reaction of cyanoacetyl chloride with ethanolamine.

Data Presentation

The following tables summarize the key quantitative data for the recommended synthesis protocol.

Table 1: Reagent Specifications and Quantities

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Molarity/Concentration | Quantity (molar) | Quantity (mass/volume) |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | - | 1.0 eq | Specify mass |

| Ethanolamine | C₂H₇NO | 61.08 | - | 1.1 eq | Specify mass/volume |

| Ethanol (solvent) | C₂H₅OH | 46.07 | Anhydrous | - | Specify volume |

Table 2: Reaction Conditions and Expected Outcome

| Parameter | Value |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4-6 hours |

| Expected Yield | 70-85% |

| Appearance of Product | White to off-white solid |

| Melting Point | 88-92 °C (literature) |

Experimental Protocol

This protocol details the synthesis of this compound from ethyl cyanoacetate and ethanolamine.

Materials:

-

Ethyl cyanoacetate

-

Ethanolamine

-

Anhydrous Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl cyanoacetate (1.0 eq) in anhydrous ethanol.

-

Addition of Reagent: To the stirring solution, add ethanolamine (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Isolation of Crude Product: The resulting residue is the crude this compound. This may be a solid or a viscous oil.

-

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol or another suitable solvent (e.g., ethyl acetate).

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

-

Drying: Dry the purified product in a vacuum oven to a constant weight.

-

Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Visualizations

Diagram 1: Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Synthesis Steps

Caption: Logical flow of the synthesis protocol from starting materials to the final product.

Application of 2-cyano-N-(2-hydroxyethyl)acetamide in the Synthesis of Pyridines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-(2-hydroxyethyl)acetamide is a versatile bifunctional reagent increasingly utilized in heterocyclic synthesis due to its multiple reactive sites. Its activated methylene group, cyano function, and the hydroxyethyl amide moiety make it an ideal precursor for the construction of diverse molecular scaffolds. This document provides detailed application notes and protocols for the synthesis of substituted pyridines, a core motif in numerous pharmaceuticals, agrochemicals, and functional materials, using this compound as a key building block. The protocols outlined herein are based on established multicomponent reaction strategies that offer high efficiency, atom economy, and access to a wide range of pyridine derivatives.

Synthetic Strategies

The primary approach for synthesizing pyridines from this compound involves multicomponent reactions (MCRs), particularly those that proceed via a Michael addition and subsequent cyclization cascade. A common and effective strategy is the one-pot reaction of an aldehyde, an active methylene compound (such as malononitrile), and this compound. This approach allows for the rapid assembly of highly functionalized pyridine rings.

General Reaction Pathway

The synthesis of 2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles using this compound is a prime example of an efficient multicomponent reaction. The proposed mechanism involves an initial Knoevenagel condensation between an aldehyde and malononitrile, followed by a Michael addition of this compound to the resulting α,β-unsaturated intermediate. Subsequent intramolecular cyclization and tautomerization lead to the final pyridine product.

Caption: General reaction pathway for the synthesis of substituted pyridines.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of highly functionalized pyridines using N-substituted-2-cyanoacetamides. These methods are expected to be directly applicable to this compound with minor, if any, modifications.

Protocol 1: One-Pot, Three-Component Synthesis of 6-Amino-1-(2-hydroxyethyl)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitriles

This protocol describes a highly efficient one-pot synthesis of substituted pyridines via a multicomponent reaction.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Malononitrile

-

This compound

-

Ethanol (absolute)

-

Potassium carbonate (K₂CO₃) or Piperidine (catalyst)

-

Hydrochloric acid (HCl), 1M solution

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle or oil bath

-

Filtration apparatus

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 0.066 g), and this compound (1.0 mmol, 0.128 g).

-

Add absolute ethanol (15 mL) to the flask, followed by the addition of a catalytic amount of piperidine (0.1 mmol, 0.01 mL) or potassium carbonate (1.0 mmol, 0.138 g).

-

Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into 50 mL of cold water and acidify with 1M HCl to a pH of approximately 6.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid product with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 60 °C.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

Caption: Experimental workflow for the one-pot synthesis of pyridines.

Data Presentation

The following table summarizes the expected yields for the synthesis of various 6-amino-1-(2-hydroxyethyl)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitriles based on reported data for analogous N-alkyl derivatives.

| Entry | Aldehyde (R-CHO) | Product | Expected Yield (%) |

| 1 | Benzaldehyde | 6-Amino-1-(2-hydroxyethyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | 85-95 |

| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-6-amino-1-(2-hydroxyethyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | 80-90 |

| 3 | 4-Methoxybenzaldehyde | 6-Amino-1-(2-hydroxyethyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | 88-96 |

| 4 | 4-Nitrobenzaldehyde | 6-Amino-1-(2-hydroxyethyl)-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | 75-85 |

| 5 | 2-Thiophenecarboxaldehyde | 6-Amino-1-(2-hydroxyethyl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile | 82-92 |

Note: The expected yields are based on analogous reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.

Characterization Data

The synthesized pyridine derivatives can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final products. Expected signals include those for the aromatic protons of the aryl substituent, the amino group protons, and the protons of the N-(2-hydroxyethyl) group.

-

Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the cyano groups (around 2200-2230 cm⁻¹), the amide carbonyl group (around 1640-1660 cm⁻¹), the amino group (around 3200-3400 cm⁻¹), and the hydroxyl group (broad peak around 3300-3500 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

-

Melting Point (m.p.): The melting point of the purified product should be determined as an indicator of purity.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Cyano-containing compounds are toxic and should be handled with care.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of highly functionalized pyridine derivatives. The multicomponent reaction protocols described in this document offer an efficient, straightforward, and atom-economical route to a variety of substituted pyridines with potential applications in drug discovery and materials science. The provided protocols and data serve as a comprehensive guide for researchers interested in utilizing this reagent for the construction of novel pyridine-based molecules.

Application Notes and Protocols for the Synthesis of Thiazoles using 2-cyano-N-(2-hydroxyethyl)acetamide

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Thiazole moieties are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The versatile precursor, 2-cyano-N-(2-hydroxyethyl)acetamide, offers a valuable starting point for the synthesis of functionalized thiazole derivatives. Its bifunctional nature, possessing both a reactive nitrile group and a hydroxyethyl amide, allows for the strategic construction of diverse molecular architectures. This document provides detailed protocols for a two-step synthesis of thiazoles from this compound, proceeding through a thioamide intermediate followed by a classical Hantzsch thiazole synthesis.

Overview of the Synthetic Strategy

The preparation of thiazoles from this compound is proposed via a two-step synthetic sequence. The initial step involves the thionation of the amide functionality to yield the corresponding thioamide. This intermediate is then subjected to a Hantzsch thiazole synthesis by reacting it with an α-haloketone, leading to the formation of the target thiazole ring system.

Caption: Proposed two-step synthesis of thiazoles.

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyethyl)-2-cyanoethanethioamide (Thioamide Intermediate)

This protocol describes the conversion of this compound to its corresponding thioamide using Lawesson's reagent.

Materials:

-

This compound

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add anhydrous toluene to dissolve the starting material.

-

To the stirred solution, add Lawesson's Reagent (0.5 eq).

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(2-hydroxyethyl)-2-cyanoethanethioamide.

Protocol 2: Hantzsch Synthesis of 2-(cyanomethyl)-N-(2-hydroxyethyl)-4-phenylthiazole-5-carboxamide

This protocol outlines the cyclization of the thioamide intermediate with an α-haloketone to form the thiazole ring.

Materials:

-

N-(2-hydroxyethyl)-2-cyanoethanethioamide (from Protocol 1)

-

Ethyl 2-chloro-3-oxobutanoate (or other α-haloketone)

-

Ethanol

-

Triethylamine

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve N-(2-hydroxyethyl)-2-cyanoethanethioamide (1.0 eq) in ethanol.

-

To this solution, add the α-haloketone (e.g., ethyl 2-chloro-3-oxobutanoate, 1.1 eq).

-

Add triethylamine (1.2 eq) to the reaction mixture.